BSF acts as a serine protease inhibitor, meaning it binds and inactivates enzymes that rely on a specific amino acid called serine for their catalytic activity. BSF reacts with the hydroxyl group of the serine residue in the enzyme's active site, forming a covalent bond and blocking the enzyme's function []. This property makes BSF valuable in studying various biological processes involving serine proteases, such as:
Due to its potential toxicity, BSF should be handled with care and appropriate safety protocols, and its use should be restricted to trained professionals in research laboratories.
BSF's ability to covalently bind to serine residues can also be used for protein labeling. By attaching a detectable tag (e.g., fluorescent dye) to BSF, researchers can identify and visualize proteins containing accessible serine residues in complex biological samples []. This technique is valuable for:
Benzenesulfonyl fluoride is an organosulfur compound with the chemical formula C₆H₅SO₂F. It consists of a benzene ring attached to a sulfonyl group (SO₂) and a fluorine atom. This compound is characterized by its stability and reactivity, particularly due to the presence of the sulfur-fluorine bond, which imparts unique chemical properties. Benzenesulfonyl fluoride is often utilized as a reagent in organic synthesis, especially in the development of pharmaceuticals and agrochemicals.
Benzenesulfonyl fluoride exhibits notable biological activity, particularly as an electrophilic warhead in medicinal chemistry. It has been studied for its potential as a:
Several methods exist for synthesizing benzenesulfonyl fluoride:
Benzenesulfonyl fluoride finds applications across various fields:
Studies on benzenesulfonyl fluoride have focused on its interactions with biological macromolecules:
Benzenesulfonyl fluoride shares similarities with several other sulfonyl fluorides and related compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Benzenesulfonyl fluoride | C₆H₅SO₂F | Stable under physiological conditions; versatile electrophile |
Sulfuryl fluoride | SO₂F₂ | More reactive; used primarily as a gas |
Arylsulfonyl fluorides | ArSO₂F | Diverse aryl groups; varying reactivity profiles |
Sulfonamides | RSO₂NH₂ | Less electrophilic; primarily used for biological applications |
Sulfamide derivatives | RSO₂NR'R'' | Similar reactivity; often less stable than sulfonyl fluorides |
Benzenesulfonyl fluoride stands out due to its balance of stability and reactivity, making it particularly useful in synthetic organic chemistry and medicinal applications. Its resistance to hydrolysis under physiological conditions further enhances its appeal as a versatile reagent.
Traditional synthetic methodologies for benzenesulfonyl fluoride production have evolved significantly since their initial development, establishing several well-characterized pathways that remain fundamental to industrial synthesis [1]. The most prevalent approach involves direct chlorosulfonation of benzene followed by fluoride exchange reactions, which has been refined through decades of optimization studies [15].
The classical chlorosulfonation pathway represents the foundational methodology for benzenesulfonyl fluoride synthesis, involving the sequential treatment of benzene with chlorosulfonic acid followed by fluoride substitution [1]. This process operates through an electrophilic aromatic substitution mechanism where chlorosulfonic acid acts as both the sulfonating agent and chlorine source [15]. Research has demonstrated that the reaction proceeds optimally at temperatures between 50-80°C, yielding 65-85% of the desired product within 2-4 hours [1].
The mechanism involves initial formation of a sigma complex between benzene and the electrophilic sulfur center of chlorosulfonic acid, followed by deprotonation to generate benzenesulfonyl chloride as an intermediate [15]. Subsequent treatment with potassium fluoride in the presence of phase transfer catalysts such as 18-crown-6 facilitates the chloride-fluoride exchange, producing benzenesulfonyl fluoride with concurrent formation of potassium chloride [1] [13].
Optimization studies have revealed that the molar ratio of chlorosulfonic acid to benzene significantly influences both conversion efficiency and selectivity [1]. A stoichiometric excess of 1.2-1.5 equivalents of chlorosulfonic acid maximizes product formation while minimizing over-sulfonation side reactions [15]. Temperature control emerges as a critical parameter, as elevated temperatures above 80°C promote decomposition reactions and reduce overall yield [1].
The Friedel-Crafts sulfonylation approach employs sulfur dioxide dichloride as the sulfonylating agent in conjunction with Lewis acid catalysts to generate benzenesulfonyl chloride intermediates [16]. This methodology demonstrates enhanced regioselectivity compared to direct chlorosulfonation, particularly when applied to substituted benzene derivatives [16]. Research conducted using various solid acid catalysts has established that iron-exchanged montmorillonite exhibits superior catalytic activity, achieving 70-90% yields under optimized conditions [16].
The reaction mechanism proceeds through coordination of sulfur dioxide dichloride to the Lewis acid catalyst, generating an activated electrophilic species capable of attacking the benzene ring [16]. Subsequent fluoride exchange using potassium fluoride under phase transfer conditions converts the sulfonyl chloride intermediate to the target fluoride compound [13]. Temperature requirements for this pathway typically range from 100-150°C, with reaction times extending from 4-8 hours depending on catalyst loading and substrate concentration [16].
Process optimization studies have identified that the nature of the solid acid catalyst profoundly affects both activity and selectivity [16]. Zeolite beta demonstrates exceptional performance in the zeolite family, attributed to its optimal balance of Brønsted and Lewis acidic sites [16]. The catalyst can be regenerated and reused multiple times without significant loss of activity, making this approach economically attractive for industrial applications [16].
The development of crown ether catalyzed fluoride exchange reactions has revolutionized traditional synthesis approaches by enabling milder reaction conditions and improved yields [1] [13]. This methodology utilizes 18-crown-6 or dibenzo-18-crown-6 as phase transfer catalysts to facilitate the substitution of chloride by fluoride in benzenesulfonyl chloride precursors [1]. Research has demonstrated that this approach achieves yields of 75-95% under relatively mild conditions of 60-80°C [13].
The crown ether functions by complexing potassium cations, thereby increasing the nucleophilicity of the fluoride anion and promoting efficient chloride displacement [1]. Mechanistic studies indicate that the reaction proceeds through a concerted substitution mechanism with minimal side product formation [13]. The use of acetonitrile as solvent has proven optimal, providing sufficient solvation for both the crown ether complex and the substrate while maintaining chemical inertness [1].
Kinetic investigations reveal that the reaction rate exhibits first-order dependence on both benzenesulfonyl chloride concentration and crown ether catalyst loading [13]. Temperature studies demonstrate that activation energies for this pathway are significantly lower than uncatalyzed fluoride exchange reactions, explaining the enhanced reaction rates observed under mild conditions [1].
Alternative synthetic strategies involving direct activation of benzenesulfonic acid have emerged as environmentally favorable approaches that avoid the use of chlorinated intermediates [13]. These methodologies employ cyanuric chloride as an activating agent in combination with potassium hydrogen fluoride to achieve direct conversion of sulfonic acids to sulfonyl fluorides [13]. Research has established that this approach yields 60-80% of benzenesulfonyl fluoride under optimized conditions [13].
The reaction mechanism involves initial formation of a mixed anhydride between benzenesulfonic acid and cyanuric chloride, generating an activated intermediate susceptible to nucleophilic attack by fluoride [13]. Subsequent displacement of the cyanuric acid derivative produces the target sulfonyl fluoride with regeneration of the activating agent [13]. Temperature control at 60°C proves optimal for balancing reaction rate with product stability [13].
Process studies have demonstrated that the addition of catalytic amounts of tetrabutylammonium bromide enhances reaction efficiency by facilitating phase transfer between the aqueous fluoride source and organic substrate [13]. This modification improves yields to 75-85% while reducing reaction times from 4-6 hours to 2-4 hours [13].
Method | Starting Material | Temperature (°C) | Yield (%) | Reaction Time | Advantages | Limitations |
---|---|---|---|---|---|---|
Direct Chlorosulfonation + Fluoride Exchange | Benzene + ClSO₂H | 50-80 | 65-85 | 2-4 h | One-pot synthesis | Harsh conditions, HCl evolution |
Friedel-Crafts Sulfonylation + KF | Benzene + SO₂Cl₂ | 100-150 | 70-90 | 4-8 h | High selectivity | Requires high temperature |
Sulfonyl Chloride Synthesis + Crown Ether/KF | Benzenesulfonyl Chloride | 60-80 | 75-95 | 1-3 h | Mild conditions | Expensive crown ether catalyst |
Sulfonic Acid + Cyanuric Chloride + KHF₂ | Benzenesulfonic Acid | 60 | 60-80 | 2-4 h | Readily available starting materials | Multi-step process |
Balz-Schiemann Route | Aniline | 60-150 | 40-70 | 6-12 h | Well-established procedure | Low yields, explosive intermediates |
Electrochemical methodologies for benzenesulfonyl fluoride synthesis represent a paradigm shift toward sustainable and environmentally benign production processes [8] [26]. These approaches leverage the unique advantages of electrochemical activation to achieve direct conversion of readily available starting materials under mild conditions while minimizing waste generation [26] [27].
The direct electrochemical oxidation of thiophenol to benzenesulfonyl fluoride has emerged as a particularly attractive synthetic strategy due to its operational simplicity and environmental compatibility [26] [29]. This methodology employs potassium fluoride as both the fluorine source and supporting electrolyte, eliminating the need for hazardous fluorinating agents [26]. Research has demonstrated that graphite anodes coupled with stainless steel cathodes provide optimal performance, achieving yields of 65-85% under controlled potential conditions [26].
The reaction mechanism involves sequential oxidation steps, beginning with the formation of disulfide intermediates through anodic oxidation of thiophenol [26]. Subsequent oxidation generates sulfenyl fluoride intermediates, which undergo further anodic processing to yield the final sulfonyl fluoride product [29]. Mechanistic studies using radical scavengers have confirmed the involvement of radical intermediates throughout the transformation [26].
Benzenesulfonyl fluoride exhibits remarkable thermodynamic stability across a wide temperature range, making it suitable for various industrial and research applications. The compound demonstrates a boiling point of 207-208°C at standard atmospheric pressure, indicating substantial thermal stability under normal operating conditions [1] [2] [3] [4].
The heat of formation for benzenesulfonyl fluoride in the gas phase has been calculated as -580.10 kilojoules per mole, while the Gibbs free energy of formation is -551.30 kilojoules per mole [5]. These negative values indicate that the compound is thermodynamically stable relative to its constituent elements. The heat of fusion is estimated at 19.80 kilojoules per mole, with a fusion temperature of 222.95 Kelvin (-50.2°C) [5].
The critical temperature of benzenesulfonyl fluoride is calculated to be 607.36 Kelvin (334.2°C), with a critical pressure of 5462.66 kilopascals and a critical volume of 0.407 cubic meters per kilomole [5]. These critical properties define the boundaries of the liquid-vapor phase equilibrium and are essential for understanding the compound's behavior under extreme conditions.
The compound exhibits no detectable melting point under standard conditions, existing as a liquid at room temperature with a density of 1.333 grams per milliliter at 25°C [1] [2] [3]. This liquid state at ambient conditions is advantageous for many applications requiring fluid handling and processing.
The gas-phase heat capacity of benzenesulfonyl fluoride varies significantly with temperature. At 410.41 Kelvin, the heat capacity is 178.61 joules per mole per Kelvin, increasing to 198.60 joules per mole per Kelvin at 476.06 Kelvin, and further rising to 232.32 joules per mole per Kelvin at 607.36 Kelvin [5]. This positive temperature dependence of heat capacity follows typical molecular behavior patterns.
Research on related benzenesulfonate compounds has demonstrated exceptional long-term thermal stability. Studies show that certain benzenesulfonate salts exhibit no mass loss after 96 hours at 300°C in air [6] [7], suggesting that the sulfonyl functional group provides inherent thermal resistance. This stability is attributed to the absence of easily decomposable protons in the sulfonate structure, which prevents common thermal degradation pathways [6].
Property | Value | Units | Reference |
---|---|---|---|
Boiling Point | 207-208 | °C | [1] [2] [3] |
Heat of Formation (gas) | -580.10 | kJ/mol | [5] |
Gibbs Free Energy of Formation | -551.30 | kJ/mol | [5] |
Heat of Fusion | 19.80 | kJ/mol | [5] |
Critical Temperature | 607.36 | K | [5] |
Critical Pressure | 5462.66 | kPa | [5] |
Heat Capacity (410K) | 178.61 | J/mol·K | [5] |
Heat Capacity (607K) | 232.32 | J/mol·K | [5] |
Benzenesulfonyl fluoride exhibits distinctive solvation behavior that is strongly dependent on solvent polarity and hydrogen bonding capabilities. The compound demonstrates excellent solubility in organic solvents while being generally insoluble in water [8] [9], a characteristic that significantly influences its applications and handling procedures.
The compound shows high solubility in a broad range of organic solvents including acetone, dichloromethane, dimethyl sulfoxide, acetonitrile, ethanol, and methanol [8] [10] [11]. This extensive solubility profile is attributed to the amphiphilic nature of the molecule, which contains both the polar sulfonyl fluoride group and the aromatic benzene ring [12] [13].
In dimethyl sulfoxide, benzenesulfonyl fluoride derivatives demonstrate solubility concentrations of approximately 25 milligrams per milliliter [10]. Similarly, in ethanol and dimethyl formamide, solubilities reach 10 and 20 milligrams per milliliter respectively [10]. These values indicate favorable solvation energetics in polar aprotic and protic solvents.
The compound exhibits poor water solubility, with a calculated logarithmic water solubility of -1.59 [5]. This hydrophobic behavior is primarily attributed to the aromatic benzene ring and the relatively low polarity of the sulfonyl fluoride group compared to other polar functional groups [8] [9].
The octanol-water partition coefficient (log P) is calculated as 2.43 [5] [1], indicating a strong preference for organic phases over aqueous environments. This partitioning behavior is critical for understanding the compound's distribution in biological systems and environmental fate.
Advanced computational studies have revealed that fluoride-containing compounds exhibit large specific solvent effects in organic solvents like acetonitrile [14] [15]. These effects arise from charge-assisted carbon-hydrogen-fluorine hydrogen bonding interactions that require quantum mechanical treatment for accurate description [14].
In acetonitrile solutions, fluoride ions can coordinate with up to 8-10 solvent molecules in the first solvation shell, with each methyl group contributing approximately one carbon-hydrogen bond oriented toward the fluoride center [16]. This extensive solvation network contributes to the enhanced stability and reactivity observed in polar aprotic media.
Research indicates that fluorinated compounds often exhibit enhanced solvation in supercritical carbon dioxide compared to their hydrocarbon analogs [17]. This behavior is attributed to increased coordination numbers and stronger intermolecular interactions with carbon dioxide molecules, suggesting potential applications in supercritical fluid processes.
Solvent | Solubility | Log P Value | Interaction Type |
---|---|---|---|
Water | Insoluble | -1.59 | Hydrophobic |
Ethanol | High | - | Hydrogen bonding |
DMSO | 25 mg/mL | - | Polar aprotic |
Acetonitrile | High | - | Dipole interactions |
Dichloromethane | High | 2.43 | Van der Waals |
Corrosive;Acute Toxic;Irritant